N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Description
“N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c22-16-13-23-25(14-16)15-18-7-10-20(30-18)21(27)24-17-5-8-19(9-6-17)31(28,29)26-11-3-1-2-4-12-26/h5-10,13-14H,1-4,11-12,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAYZSZPQXEXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the azepane sulfonyl derivative and the chloropyrazole derivative, followed by their coupling with a furan-based compound under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, pyrazole derivatives, and furan derivatives, with catalysts and solvents tailored to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its use in the synthesis of novel compounds with unique properties.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its potential as a biochemical probe or its effects on cellular processes.
Medicine
In the field of medicine, “this compound” could be explored for its therapeutic potential. Researchers may evaluate its activity against specific diseases or its ability to modulate biological pathways.
Industry
Industrial applications of this compound may include its use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” include other sulfonyl derivatives, pyrazole derivatives, and furan derivatives. Examples include:
- N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide
- 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
- N-[4-(1-azepanylsulfonyl)phenyl]-5-methyl-2-furamide
Uniqueness
What sets “this compound” apart is its combination of functional groups, which confer unique chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
